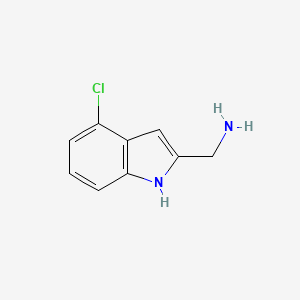

(4-Chloro-1H-indol-2-yl)methanamine

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Chemical Biology Research

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. wisdomlib.org It is recognized as a "privileged structure," meaning it is a molecular framework capable of binding to a wide range of biological targets, thus serving as a foundation for designing diverse therapeutic agents. ijpsr.com This versatility is demonstrated by the prevalence of the indole moiety in numerous natural products, alkaloids, and FDA-approved drugs. mdpi.comnih.gov

The significance of the indole scaffold stems from several key properties:

Biological Activity: Indole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and neuroprotective effects. mdpi.comnih.gov

Structural Versatility: The indole ring can be readily modified at multiple positions. The addition of different substituents significantly alters the electronic and steric properties of the molecule, allowing chemists to fine-tune its biological activity, selectivity, and pharmacokinetic profile. mdpi.com

Target Interaction: The indole nucleus can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.

Recent research continues to underscore the potential of indole derivatives in addressing major healthcare challenges, such as combating drug-resistant pathogens and developing novel therapies for metabolic and neurodegenerative diseases. mdpi.comnih.gov

Table 1: Examples of FDA-Approved Drugs Featuring the Indole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory |

| Ondansetron | Antiemetic |

| Sumatriptan | Antimigraine |

| Pindolol | Antihypertensive |

Overview of Methanamine Functional Group Utility in Bioactive Molecules

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and physical properties. sci-hub.boxnih.gov The methanamine group (-CH₂NH₂), the simplest primary alkylamine, is a fundamental building block in the design of bioactive molecules. youtube.com

The utility of the methanamine functional group in medicinal chemistry is multifaceted:

Basicity and Protonation: The amino group is basic and is typically protonated at physiological pH. This positive charge can be critical for forming strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the active site of a target protein.

Hydrogen Bonding: The -NH₂ group can act as both a hydrogen bond donor and acceptor, enabling it to form robust intermolecular connections that are vital for ligand-receptor binding and specificity. sci-hub.box

Nucleophilicity: As a potent nucleophile, the methanamine group is a key reactant in the synthesis of a wide array of more complex molecules and pharmaceutical agents, including various medications for nasal congestion and asthma. youtube.com

Solubility and Pharmacokinetics: The introduction of a methanamine group can improve the aqueous solubility of a drug candidate, which is often a critical factor for bioavailability and effective drug delivery.

In the structure of (4-Chloro-1H-indol-2-yl)methanamine, the methanamine substituent attached to the C-2 position of the indole ring provides a key point of interaction and a site for potential further chemical modification.

Positional Isomerism and Chlorination Effects in Indole Derivatives

The specific placement of substituents on a molecular scaffold, known as positional isomerism, can have a profound impact on a molecule's biological activity. In the case of indole derivatives, the location of a substituent on either the benzene or pyrrole portion of the ring system can lead to vastly different pharmacological profiles. Differentiating between positional isomers is a critical task in drug discovery and forensic analysis, as isomers can exhibit unique binding affinities, metabolic stabilities, and even legal classifications. researchgate.net

Chlorination, the introduction of a chlorine atom, is a common and effective strategy in medicinal chemistry to modulate a molecule's properties. Adding a chlorine atom to the indole ring can:

Alter Electronic Properties: Chlorine is an electron-withdrawing group, which can significantly change the electron density distribution across the indole scaffold. This can influence the molecule's reactivity and its ability to interact with biological targets. researchgate.net

Increase Lipophilicity: The addition of a halogen atom generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier.

Block Metabolic Sites: Placing a chlorine atom at a position susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of the drug.

Unique Research Interest in the C-4 Chloro-Substituted Indole Moiety

While substitution can occur at any available position on the indole ring, the C-4 position has garnered specific research interest. The synthesis of 4-substituted indoles is often more challenging than at other positions, but it provides access to unique chemical space and novel biological activities. researchgate.net

Research has demonstrated that the 4-chloro substitution pattern is a key feature in certain classes of biologically active compounds. For example, methods have been developed for the specific synthesis of 4-chloroindole-3-acetic acid, an analogue of a plant hormone, for research purposes. umn.edu Furthermore, the development of synthetic routes to 4-substituted indoles has been instrumental in the total synthesis of complex marine indole alkaloids, such as batzelline C and makaluvamine A, which exhibit cytotoxic and antineoplastic properties. researchgate.net

The specific placement of the chlorine atom at the C-4 position in this compound, therefore, suggests a molecule designed to explore a less common but potentially valuable area of chemical biology, distinguishing it from isomers with chlorine at the more frequently substituted 5, 6, or 7-positions.

Structure

3D Structure

Properties

CAS No. |

21109-26-2 |

|---|---|

Molecular Formula |

C9H9ClN2 |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

(4-chloro-1H-indol-2-yl)methanamine |

InChI |

InChI=1S/C9H9ClN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H,5,11H2 |

InChI Key |

FVPYKLLFDIDTGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N2)CN)C(=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Chloro 1h Indol 2 Yl Methanamine

Reactivity Profile of the Indole (B1671886) Heterocycle

The indole core of (4-Chloro-1H-indol-2-yl)methanamine is an electron-rich aromatic system. This inherent nucleophilicity dictates much of its reactivity, particularly its propensity to undergo electrophilic substitution. However, the substituents present modify this reactivity in distinct ways.

Electrophilic Aromatic Substitution Patterns in Halogenated Indoles

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of aromatic compounds like indole. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich ring, leading to the substitution of a hydrogen atom. youtube.com For the indole ring system, the C3 position is the most electron-rich and, therefore, the most common site for electrophilic attack. This is due to the ability of the nitrogen atom to stabilize the cationic intermediate, known as a benzenium ion or σ-complex, through resonance. libretexts.org

In the case of this compound, the directing effects of the indole nitrogen and the C4-chloro substituent must be considered. The powerful activating and C3-directing effect of the indole nitrogen typically dominates. Therefore, electrophilic substitution is still expected to occur preferentially at the C3 position. If the C3 position were blocked, substitution might then be directed by the chlorine atom to the C5 or C7 positions (ortho and para to the chlorine, respectively).

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Indoles

| Substituent | Position | Electronic Effect | Directing Influence | Preferred Site of Attack |

|---|---|---|---|---|

| Indole N-H | 1 | Activating (Resonance) | C3-directing | C3 |

| Chlorine | 4 | Deactivating (Inductive), Activating (Resonance) | Ortho-, Para-directing | C5, C7 |

This table provides a generalized summary of directing effects pertinent to the this compound scaffold.

Nucleophilic Attack on the Indole Ring System

While less common than electrophilic substitution for electron-rich heterocycles, nucleophilic substitution can occur on the indole ring under specific conditions. researchgate.netresearchgate.net This typically requires the presence of a good leaving group and/or activation by an electron-withdrawing group. nii.ac.jp In some cases, introducing a hydroxy group at the N(1) position of the indole can facilitate an unprecedented nucleophilic substitution reaction. core.ac.uk

For this compound, the C2 position is a potential site for nucleophilic attack. The methanamine group itself is not a typical leaving group. However, it is possible to envision scenarios where the amine is transformed into a better leaving group (e.g., a diazonium salt), which could then be displaced by a nucleophile.

Research has demonstrated that nucleophilic substitution at the 2'-position of indole derivatives can be achieved, although it can be challenging and may require high temperatures or specialized conditions like microflow reactors for unstable electrophilic intermediates. researchgate.netresearchgate.net One proposed mechanism for nucleophilic substitution at the C2 position involves the departure of a leaving group to form an intermediate that is then attacked by a nucleophile. nii.ac.jp The presence of the C4-chloro group, being electron-withdrawing, could slightly increase the electrophilicity of the indole ring, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted indole, although this effect is generally weak.

Transformations Involving the Methanamine Moiety

The primary amine of the methanamine group is a site of significant chemical reactivity, capable of undergoing a range of oxidative and reductive transformations and participating in important intermolecular interactions.

Oxidative Transformations of the Amine Group

Primary amines, particularly benzylic amines, can be selectively oxidized to various products, most commonly imines and nitriles. advanceseng.comrsc.org The specific outcome often depends on the catalyst, oxidant, and reaction conditions employed. Aerobic oxidation, using molecular oxygen as the terminal oxidant, is a synthetically valuable and environmentally benign approach. advanceseng.comacs.org

Various catalytic systems have been developed for this purpose:

Metal-Based Catalysts : Ruthenium-based catalysts have been shown to be highly active and selective for the aerobic oxidation of primary amines to imines, with some systems showing minimal over-oxidation to nitriles. advanceseng.com

Metal-Free Catalysts : Organocatalysts, such as certain salicylic (B10762653) acid derivatives, can promote the oxidative coupling of benzylamines to imines under an oxygen atmosphere. acs.org

The oxidation of this compound would likely first yield the corresponding imine. Further oxidation under more forcing conditions could potentially lead to the formation of the nitrile, (4-Chloro-1H-indol-2-yl)carbonitrile. The indole N-H and the ring itself can also be susceptible to oxidation, so achieving selective oxidation of the side-chain amine requires carefully controlled conditions.

Table 2: Examples of Catalytic Systems for Oxidative Transformations of Primary Amines

| Catalyst System | Oxidant | Typical Product | Reference |

|---|---|---|---|

| Ruthenium-PNH Complex | Air/O₂ | Imine | advanceseng.com |

| 4,6-Dimethoxysalicylic Acid | O₂ | Imine | acs.org |

| Copper-containing amine oxidases (Bio-inspired) | O₂ | Imine | acs.org |

This table illustrates general systems applicable to the oxidation of primary amines.

Reductive Pathways for Amine Derivatives

While the title compound is an amine, understanding its synthesis via reductive pathways is crucial. The most common methods for preparing primary amines like this compound involve the reduction of a precursor functional group at the same position.

Key synthetic routes include:

Reduction of a Nitrile : The corresponding (4-Chloro-1H-indol-2-yl)carbonitrile can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the primary amine.

Reduction of an Oxime : The oxime derived from (4-Chloro-1H-indol-2-yl)carbaldehyde can be reduced to the methanamine.

Reductive Amination of an Aldehyde : (4-Chloro-1H-indol-2-yl)carbaldehyde can be reacted with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or catalytic hydrogenation) to form the primary amine directly. This process involves the in-situ formation and subsequent reduction of an imine intermediate. github.com

These reductive methods are fundamental in synthetic organic chemistry for the formation of amine functionalities from more oxidized precursors.

Hydrogen Bonding Interactions of the Amine Functionality

The this compound molecule possesses multiple sites capable of participating in hydrogen bonding, which significantly influences its solid-state structure and physical properties.

Hydrogen Bond Donors : The primary amine (-NH₂) has two N-H bonds that can act as hydrogen bond donors. Additionally, the indole ring has an N-H group that is also a potent hydrogen bond donor. nih.gov

Hydrogen Bond Acceptors : The primary amine's nitrogen atom has a lone pair of electrons and can act as a hydrogen bond acceptor. The chlorine atom, with its lone pairs, can also act as a weak hydrogen bond acceptor. Furthermore, the π-electron system of the indole ring can accept hydrogen bonds (C-H···π interactions). nih.gov

Table 3: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group/Atom | Type of Interaction |

|---|---|---|

| Amine N-H | Amine N (of another molecule) | N-H···N |

| Amine N-H | Indole N (of another molecule) | N-H···N |

| Amine N-H | Chlorine Atom | N-H···Cl |

| Indole N-H | Amine N (of another molecule) | N-H···N |

| Indole N-H | Chlorine Atom | N-H···Cl |

Influence of the 4-Chloro Substituent on Reactivity

The presence of a chlorine atom at the C4 position of the indole ring in this compound significantly modifies the molecule's electronic properties and steric profile, thereby influencing its chemical reactivity and the pathways of its transformations.

Electronic Effects and Resonance Stabilization

The chloro substituent at the 4-position of the indole nucleus exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The electronegativity of the chlorine atom pulls electron density from the benzene (B151609) portion of the indole ring. This inductive effect is generally dominant for halogens.

However, the lone pairs of electrons on the chlorine atom can participate in resonance with the aromatic system. This resonance donation is generally weaker for chlorine compared to other halogens like fluorine but still plays a role in modulating the electron density of the indole ring.

A study on the electronic transition energies of 4-substituted indoles revealed that electron-withdrawing groups (EWGs) at the 4-position tend to shift the maximum absorbance wavelength (λmax) to the red (a bathochromic shift) compared to unsubstituted indole. nih.gov This suggests a narrowing of the HOMO-LUMO gap, which can be attributed to the stabilization of the excited state. nih.gov The 4-position of the indole ring is considered particularly influential on the electronic transition dipole moments of the indole chromophore. nih.gov Computational studies have also supported the observation that substituents on the indole ring lead to a bathochromic shift in the HOMO-LUMO gap and vertical excitation energy. chemrxiv.org

The electron-withdrawing nature of the chloro group can impact the nucleophilicity of the indole ring. Generally, electron-withdrawing groups decrease the electron density of the ring, making it less susceptible to electrophilic attack compared to unsubstituted indole. However, this effect can enhance the efficiency of certain reactions, such as palladium-catalyzed C-H silylations. acs.org In some contexts, the presence of a chloro group has been noted for its significant electronic influence, even being termed a "magic chloro effect" in the context of the biological activity of certain indole derivatives. nih.gov

Table 1: Influence of 4-Substituents on Indole Absorption Spectra

| Substituent (X) at C4 | Electronic Nature | Effect on λmax |

| -H | Neutral | Reference |

| -Cl | Electron-Withdrawing | Red Shift nih.gov |

| -NO2 | Strongly Electron-Withdrawing | Strong Red Shift nih.gov |

| -NH2 | Electron-Donating | Blue Shift nih.gov |

This table illustrates the general trend of how different substituents at the 4-position affect the absorption spectrum of the indole chromophore, based on findings from studies on various 4-substituted indoles.

Steric Hindrance and Directed Reactivity

The chlorine atom at the C4 position introduces steric bulk on the benzenoid part of the indole ring. This steric hindrance can play a crucial role in directing the regioselectivity of certain reactions by blocking or impeding access to adjacent positions, primarily the C5 position.

For instance, in C-H functionalization reactions, the steric environment around the target C-H bond is a critical factor. While much of the reactivity of indoles occurs at the C2 or C3 positions of the pyrrole (B145914) moiety, functionalization at the C4–C7 positions of the benzenoid ring is more challenging. nih.gov The presence of a substituent at C4 can sterically hinder reactions at the C5 position. Studies on Pd(II)-catalyzed C-H arylations of indoles have shown that the reaction is highly sensitive to steric hindrance at the 5-position. nih.gov Therefore, the 4-chloro group in this compound would be expected to disfavor reactions occurring at the C5 position due to steric clash.

The interplay between electronic and steric effects is complex. For example, while the electron-withdrawing nature of chlorine might deactivate the ring towards electrophilic substitution, the steric hindrance it provides can be a useful tool for achieving regioselectivity in reactions where multiple sites are electronically viable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 1h Indol 2 Yl Methanamine Derivatives

Impact of Chloro Substitution at the Indole (B1671886) C-4 Position on Biological Activity and Physicochemical Properties

The introduction of a chlorine atom at the C-4 position of the indole ring is a significant modification that profoundly influences the molecule's electronic character, lipophilicity, and potential for specific non-covalent interactions. This substitution is not merely an addition of steric bulk but a strategic alteration that can enhance biological activity through a combination of effects. researchgate.netresearchgate.neteurochlor.org In many instances, the presence of a chlorine atom is crucial for conferring or substantially improving the biological activity of a parent compound. eurochlor.orgsci-hub.se

Electronic and Lipophilicity Effects on Binding Affinity

The chlorine atom exerts a powerful electron-withdrawing inductive effect, which can modulate the electronic distribution across the indole ring system. This alteration can influence how the molecule interacts with electron-rich or electron-deficient regions within a biological target's binding site. researchgate.net

Perhaps more significantly, the addition of a chlorine atom generally increases the lipophilicity (fat-solubility) of the molecule. researchgate.netresearchgate.net Lipophilicity is a critical physicochemical parameter that affects a drug's ability to cross cell membranes and bind to hydrophobic pockets within proteins. nih.gov An increase in lipophilicity can lead to enhanced partitioning of the compound into the lipophilic domains of a protein or cell membrane, which often results in higher binding affinity and improved biological potency. researchgate.netresearchgate.net For certain classes of receptor ligands, a direct correlation has been observed between increasing lipophilicity and binding affinity. nih.gov The C-4 chloro substituent on the indole core, therefore, enhances the molecule's lipophilic character, which is a key factor in its interaction with biological receptors.

Table 1: Comparison of Calculated Lipophilicity (logP)

| Compound | Molecular Formula | Calculated logP |

|---|---|---|

| (1H-Indol-2-yl)methanamine | C₉H₁₀N₂ | 1.30 |

| (4-Chloro-1H-indol-2-yl)methanamine | C₉H₉ClN₂ | 1.99 |

Note: logP values are estimates calculated using standard chemical property prediction software and serve for comparative purposes.

Role of Halogen Bonding in Molecular Recognition

Beyond its effects on electronics and lipophilicity, a covalently bound chlorine atom can act as a halogen bond donor. mdpi.comnih.gov A halogen bond is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophilic Lewis base, such as an oxygen, nitrogen, or sulfur atom. rsc.orgnih.gov

This interaction has emerged as a crucial tool in molecular recognition and drug design. rsc.org The presence of the chlorine atom at the C-4 position allows this compound and its derivatives to form specific, stabilizing halogen bonds with amino acid residues (e.g., the backbone carbonyls of glycine, leucine, or valine, or the side chains of serine, aspartate, or glutamate) in a protein's active site. mdpi.comnih.gov Molecular dynamics simulations have confirmed that these bonds can be critical for the stabilization of ligand-receptor complexes, thereby contributing significantly to binding affinity and selectivity. mdpi.comnih.gov

Table 2: Common Halogen Bond Acceptors in Proteins

| Atom Type | Found in Amino Acid Residues |

|---|---|

| Oxygen | Aspartate, Glutamate, Serine, Threonine, Tyrosine, Peptide Backbone |

| Nitrogen | Histidine, Lysine, Arginine, Tryptophan |

Significance of the Methanamine Side Chain in Biological Interactions

The methanamine side chain at the C-2 position is a key functional group that directly participates in binding events, largely dictated by its basicity and conformational flexibility.

Protonation State and Basicity of the Amine Group

The primary amine of the methanamine group possesses a lone pair of electrons, rendering it basic and nucleophilic. libretexts.org The basicity of an amine is typically expressed by the pKa of its conjugate acid (R-NH₃⁺). For simple aliphatic amines, these pKa values are generally in the range of 10-11. libretexts.org This basicity is a result of the nitrogen's lone pair being readily available to accept a proton. libretexts.org

Table 3: Comparison of Basicity (pKa of Conjugate Acid)

| Compound | Structure | pKa of Conjugate Acid | Basicity |

|---|---|---|---|

| Ammonia (B1221849) | NH₃ | 9.25 | Weak |

| Methylamine | CH₃NH₂ | 10.64 | Stronger |

| Aniline | C₆H₅NH₂ | 4.6 | Very Weak |

Conformational Analysis and Rotational Isomers

The single bonds within the methanamine side chain—specifically the C2(indole)–CH₂ bond and the CH₂–NH₂ bond—are rotatable. This flexibility allows the side chain to adopt numerous conformations, or rotational isomers (rotamers). The spatial orientation of the amine group relative to the plane of the indole ring is therefore not fixed.

The ability to adopt various conformations is critical for a molecule's ability to fit optimally into a constrained protein binding site. While the molecule exists as a population of different rotamers in solution, only one specific conformation, the "bioactive conformation," is responsible for the desired biological activity upon binding to a receptor. The energy landscape of these rotations and the steric or electronic influence of substituents, such as the C-4 chloro group, can affect the relative stability of different conformers and thus influence the molecule's ability to adopt the required bioactive shape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govchemrxiv.org For a series of this compound derivatives, a QSAR model could be developed to predict their potency and guide the design of new, more active analogs. chemrxiv.org

The process involves several steps:

Data Set Generation: A series of indole derivatives is synthesized, and their biological activity (e.g., IC₅₀ or Kᵢ) is measured.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to quantify its physicochemical properties. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector regression, random forest), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.govmdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A validated QSAR model can be invaluable for understanding which properties are most important for activity, predicting the potency of virtual compounds before they are synthesized, and prioritizing synthetic efforts, thereby accelerating the drug discovery process. chemrxiv.org

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Hammett constants (σ), Dipole moment | Electron distribution, polarity |

| Hydrophobic | LogP, Molar Refractivity (MR) | Lipophilicity, partitioning behavior |

| Steric/Topological | Molecular weight, van der Waals volume, Kier shape indices | Size, shape, branching |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of robust and predictive QSAR models is a critical step in modern drug discovery, enabling the screening of virtual libraries and the prioritization of compounds for synthesis. nih.gov

The process begins with the compilation of a dataset of indole derivatives with known biological activities. This dataset is then rationally divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on new, unseen compounds. researchgate.net Various statistical methods are employed for model generation, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Genetic Function Approximation (GFA). mdpi.compharmacophorejournal.com For instance, in a study on indole derivatives as D2 antagonists, a 3D-QSAR model was developed using a training set of 18 molecules and validated with a test set of 9 molecules, achieving a high correlation coefficient (r²) of 0.9670. pharmacophorejournal.com

Validation is a crucial aspect of QSAR modeling to ensure the generated model is not a result of chance correlation. mdpi.com It is typically performed through two main procedures:

Internal Validation: This process assesses the stability and robustness of the model using only the training set. The most common technique is the leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered an indicator of a robust model. mdpi.comnih.gov

External Validation: This is a more stringent test of the model's predictive ability, where the model built with the training set is used to predict the biological activities of the test set compounds. nih.gov The predictive capability is often measured by the predictive R² (R²pred). mdpi.com

Recent advancements have introduced even stricter validation parameters to ensure the reliability of QSAR models, especially for regulatory purposes. mdpi.com Furthermore, machine learning algorithms, such as Artificial Neural Networks (ANN), Support Vector Machines (SVR), and advanced methods like GP-Tree feature selection, are increasingly being used to handle the complexity and high dimensionality of molecular descriptors in QSAR studies of indole derivatives. nih.gov

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Symbol | Description | Generally Accepted Value |

|---|---|---|---|

| Coefficient of Determination | r² | Measures the goodness of fit of the model for the training set. | > 0.6 |

| Cross-validated Coefficient | q² | Assesses the internal predictive ability of the model via cross-validation. | > 0.5 |

Correlation of Molecular Descriptors with Biological Outcomes

The predictive power of a QSAR model is entirely dependent on the molecular descriptors used in its development. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. By correlating these descriptors with biological outcomes, researchers can gain mechanistic insights into how a compound like this compound interacts with its biological target.

Key classes of molecular descriptors relevant to indole-methanamine research include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and polarizability. For example, the Topological Polar Surface Area (TopoPSA) has been identified as a critical descriptor for predicting the anticancer activity of indole derivatives. nih.gov The presence of the electron-withdrawing chloro group at the 4-position of the indole ring significantly influences the electronic landscape of the parent compound.

Lipophilic Descriptors: These quantify the hydrophobicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The partition coefficient (log P) is a commonly used lipophilic parameter. Studies on isatin (B1672199) derivatives have shown that antimicrobial activity is governed by log P. researchgate.net The lipophilic contribution of the p-chloro group in certain indole derivatives has been shown to improve binding modes. researchgate.net

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Molecular shape and contact surface area have been found to be important for the activity of HIV-1 fusion inhibitors based on an indole scaffold. nih.gov 3D-QSAR studies on dopamine (B1211576) D2 antagonists indicated that bulky N-substituents on the indole ring decrease binding affinity. pharmacophorejournal.com

A recent study on indole derivatives for anti-prostate cancer activity utilized a sophisticated GP-Tree algorithm to select the most relevant descriptors from a vast pool. nih.gov The analysis revealed that electronic properties and descriptors like TopoPSA were essential for potent activity. nih.gov This highlights the importance of specific physicochemical features in determining the biological function of these compounds.

Table 2: Examples of Molecular Descriptors and Their Influence on Indole Derivatives

| Descriptor Class | Example Descriptor | Biological Activity Influenced | Finding |

|---|---|---|---|

| Electronic | Topological Polar Surface Area (TopoPSA) | Anticancer | Identified as a critical descriptor for potent anticancer activity. nih.gov |

| Lipophilic | Partition Coefficient (log P) | Antimicrobial | Lipophilicity was found to govern the antimicrobial activity of isatin derivatives. researchgate.net |

Molecular Hybridization and Bioisosteric Approaches in Indole-Methanamine Research

Beyond modifying substituents on a core scaffold, medicinal chemists employ more advanced strategies like molecular hybridization and bioisosteric replacement to discover novel derivatives with enhanced efficacy, better properties, or novel mechanisms of action.

Molecular Hybridization involves covalently linking two or more distinct pharmacophores (active structural units) to create a single hybrid molecule. The goal is to develop agents that can interact with multiple biological targets simultaneously or to combine the favorable properties of different molecular entities. In the context of indole research, scientists have extensive experience in synthesizing indolylpropyl-piperazine derivatives. nih.gov These have been hybridized with other pharmacophoric units, such as fluorinated benzamides or morpholine (B109124) cores, to create multi-target directed ligands aimed at the serotonin (B10506) transporter, dopamine D2 receptors, and monoamine oxidase A (MAO-A) enzyme. nih.gov

Bioisosteric Replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the same type of biological activity. This strategy is widely used to improve potency, selectivity, or pharmacokinetic profiles. For example, the indole nucleus itself can be a subject of bioisosteric replacement. A comparative study of substituted indoles and imidazoles as inhibitors of the enzyme ALOX15 explored the effects of replacing the indole core with an imidazole (B134444) ring. mdpi.com While both scaffolds exhibited the desired inhibitory activity, the study found that the indole derivatives were generally more potent, and in silico modeling revealed subtle but significant differences in how the two scaffolds interacted with the enzyme's binding site. mdpi.com This type of research is crucial for fine-tuning enzyme-inhibitor interactions and understanding the precise structural requirements for activity.

Another example involves the exploration of structural variations in indole-3-carboxamides to improve water solubility and potency as cannabinoid CB1 receptor agonists, demonstrating a practical application of these design principles to overcome drug development challenges. rsc.org

Biological Activities and Proposed Mechanisms of Action of Indole Methanamine Derivatives in Research

Investigation of Anticancer Activity in Preclinical Models

Indole (B1671886) derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. nih.govmdpi.com Their mechanisms of action are diverse, often targeting fundamental processes involved in cancer cell growth and survival. nih.govmdpi.com

Numerous studies have demonstrated the cytotoxic effects of indole derivatives against a variety of cancer cell lines. For instance, certain 1,3,5-trisubstituted indole derivatives have been shown to significantly inhibit the proliferation of MCF-7 human breast carcinoma cells in a dose-dependent manner. nih.gov In another study, a specific indole compound, designated as 1c, exhibited potent cytotoxic activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with LC50 values of 0.9 μM, 0.55 μM, and 0.50 μM, respectively. nih.gov Furthermore, some modified 4-hydroxyquinolone analogues, which can be considered related structures, have been evaluated for their anticancer activity against HCT116 (colon carcinoma), A549 (lung carcinoma), PC3 (prostate carcinoma), and MCF-7 (breast carcinoma) cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50/LC50) | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted Indole Derivatives | MCF-7 (Breast Carcinoma) | Dose-dependent inhibition | nih.gov |

| Indole Compound 1c | HepG2 (Liver Cancer) | LC50: 0.9 μM | nih.gov |

| MCF-7 (Breast Cancer) | LC50: 0.55 μM | nih.gov | |

| HeLa (Cervical Cancer) | LC50: 0.50 μM | nih.gov | |

| Flavopereirine | SW480, SW620, DLD1, HCT116, HT29 (Colorectal) | IC50: 8.15-15.33 μM | mdpi.com |

This table is for illustrative purposes and includes data for various indole derivatives, not specifically (4-Chloro-1H-indol-2-yl)methanamine.

The anticancer effects of indole derivatives are often attributed to their interaction with specific cellular targets and signaling pathways. springermedizin.de One of the key mechanisms is the inhibition of tubulin polymerization, which is crucial for cell division. nih.gov By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically in the G2/M phase, and subsequently lead to apoptosis (programmed cell death). nih.gov

Another important target is the family of matrix metalloproteinases (MMPs), enzymes that play a critical role in tumor invasion and metastasis. nih.gov Certain 1,3,5-trisubstituted indole derivatives have been found to inhibit MMP-2, with some compounds showing IC50 values in the micromolar range. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of MMP-2. nih.gov

Furthermore, indole derivatives have been investigated as inhibitors of other key enzymes and pathways involved in cancer progression, such as:

Indoleamine 2,3-dioxygenase-1 (IDO1): An enzyme that plays a role in immune evasion by tumors. espublisher.com

PI3K/AKT/mTOR pathway: A critical signaling pathway for cell growth and survival that is often dysregulated in cancer. nih.govresearchgate.net

Receptor Tyrosine Kinases (RTKs): Including VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. nih.govresearchgate.net

Evaluation of Antimicrobial Properties

The indole nucleus is also a key pharmacophore in the development of new antimicrobial agents. colab.ws Derivatives of indole have shown a broad spectrum of activity against various pathogens, including bacteria and fungi. nih.govnih.gov

Indole derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. For example, some indolone-N-oxide derivatives have shown potent activity against Enterococcus hirae. nih.gov Additionally, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have exhibited a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against strains like Staphylococcus aureus, MRSA, and Escherichia coli. nih.gov

In terms of antifungal activity, these same indole-triazole derivatives showed promising results, particularly against Candida krusei. nih.gov Some compounds demonstrated MIC values as low as 3.125 µg/mL. nih.gov Other studies have highlighted the antifungal potential of bisindole alkaloids, which often exhibit higher biological activity than their monomeric counterparts. mdpi.com The introduction of a small, electron-withdrawing substituent at the 4-position of the indole ring has been suggested to enhance antifungal activity. researchgate.net

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-Triazole Derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125-50 µg/mL | nih.gov |

| C. albicans, C. krusei | 3.125-50 µg/mL | nih.gov | |

| Indolone-N-Oxide Derivative 64 | E. hirae | More potent than nalidixic acid | nih.gov |

This table is for illustrative purposes and includes data for various indole derivatives, not specifically this compound.

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, has necessitated the search for new antitubercular drugs. nih.govresearchgate.net Indole derivatives have been a focus of this research for a considerable time. nih.govresearchgate.net For instance, indolone-N-oxides have displayed good antitubercular activity in the low micromolar range, comparable to ciprofloxacin. nih.gov Furthermore, certain amphiphilic indole derivatives have shown potent activity against Mycobacterium bovis BCG and M. tuberculosis H37Rv. nih.gov The mechanism of action for some of these compounds involves the disruption of the mycobacterial cell membrane. nih.gov

Modulation of Receptor Systems and Enzyme Inhibition Studies

Beyond their anticancer and antimicrobial activities, indole derivatives are known to modulate various receptor systems and inhibit a range of enzymes, highlighting their diverse pharmacological potential.

For instance, certain indole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.com Some of these compounds have shown selective inhibition of COX-2, which could offer anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. mdpi.com

In another area of research, N-substituted indole-3-carbaldehyde oxime derivatives have been investigated as inhibitors of the urease enzyme from Helicobacter pylori. mdpi.com These compounds have shown better anti-urease activity than the standard inhibitor thiourea, with some exhibiting IC50 values in the low micromolar range. mdpi.com

Furthermore, indole derivatives have been explored as inhibitors of SARS-CoV-2 3CLpro, a key enzyme in the replication of the virus responsible for COVID-19. nih.gov Several indole 5-chloropyridinyl ester derivatives have exhibited low nanomolar inhibitory activity against this enzyme. nih.gov

Serotonin (B10506) Receptor Agonism Investigations (e.g., 5-HT4 receptor)

No specific studies detailing the investigation of this compound as a serotonin receptor agonist, including at the 5-HT4 receptor, were identified in the available literature. While numerous indole derivatives are known to interact with serotonin receptors, with some acting as potent agonists, research specifically characterizing the 4-chloro-substituted indol-2-yl-methanamine derivative is not present in the public domain. nih.govwikipedia.org

Dopamine (B1211576) Receptor Antagonism Research

There is no available research data from reviewed sources concerning the potential dopamine receptor antagonist properties of this compound. The role of various heterocyclic compounds as dopamine receptor ligands is well-established in the pursuit of treatments for conditions like schizophrenia, but specific affinity and functional data for this compound are absent. nih.gov

Monoamine Oxidase (MAO) Inhibition Studies

Investigations into the monoamine oxidase (MAO) inhibitory potential of this compound have not been reported in the surveyed scientific literature. Although other nitrogen-containing heterocyclic structures, such as 2,1-benzisoxazole and pyrrolidinone derivatives, have been explored as MAO inhibitors, similar studies on this specific indole compound are not publicly documented. mdpi.comnih.govnih.gov

G-Protein Coupled Receptor (GPCR) Interaction Studies

General interaction studies of this compound with the broader family of G-Protein Coupled Receptors (GPCRs) are not available in the reviewed literature. While GPCRs are a major target for drugs containing indole scaffolds, specific research on this compound's interaction profile is undocumented.

Antioxidant Property Characterization and Oxidative Stress Mitigation Research

No studies characterizing the antioxidant properties of this compound or its potential role in mitigating oxidative stress were found.

Ligand-Target Interaction Profiling

Consistent with the lack of data in the previous sections, specific ligand-target interaction profiling for this compound is not available.

Elucidation of Binding Affinities and Selectivity

No published data exists detailing the binding affinities or selectivity of this compound for any biological target, including serotonin receptors, dopamine receptors, or monoamine oxidase.

Molecular Docking and Dynamics Simulations to Predict Binding Modes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting how a ligand, such as an indole-methanamine derivative, might bind to a biological target at the molecular level. nih.gov These in silico techniques help to accelerate the drug discovery process by identifying promising candidates and providing a rationale for their observed biological activity. nih.gov

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex. This allows researchers to estimate the strength of the interaction, often expressed as a docking score or binding energy. For instance, studies on indole derivatives as potential inhibitors of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy, have utilized molecular docking to screen for potent candidates. nih.gov These computational screenings have successfully identified compounds with low grid scores, indicating favorable binding. nih.gov

Following docking, molecular dynamics simulations are often employed to analyze the stability of the predicted ligand-receptor complex over time. These simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the protein. In a study on indole derivatives targeting the IDO1 enzyme, MD simulations were used to refine the binding energy calculations. The results showed that the candidate compounds had a lower free energy of binding compared to the native ligand, suggesting a more stable interaction. nih.gov Similarly, MD simulations have been crucial in studying indole derivatives as inhibitors of the Pim-1 kinase, a target in cancer. These simulations helped to confirm the stability of the interactions and the key role of specific amino acid residues, such as Glu 121, in the binding process. nih.gov

While specific docking studies on this compound are not widely published, research on other chloro-indole derivatives provides a model for its potential interactions. For example, docking studies of various substituted indole derivatives against targets like tyrosinase have revealed key structural requirements for binding and inhibition. broadinstitute.org

Table 1: Examples of Molecular Docking and Dynamics Simulation Studies on Indole Derivatives

| Indole Derivative Class | Target Protein | Key Findings |

| General Indole Derivatives | Indoleamine 2,3-dioxygenase-1 (IDO1) | Identified candidates with lower binding free energy than the native ligand, suggesting strong inhibitory potential. nih.gov |

| General Indole Derivatives | Pim-1 Kinase | Revealed that interaction with the amino acid residue Glu 121 is crucial for binding and inhibition. nih.gov |

| N-tosyl-indole hybrid thiosemicarbazones | Tyrosinase | MD simulations confirmed stable interaction of the lead compound with the enzyme's active site. broadinstitute.org |

Surface Plasmon Resonance (SPR) in Binding Studies

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the kinetics and affinity of molecular interactions in real time. nih.govyoutube.com In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and a solution containing the other molecule (the analyte) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. youtube.com This allows for the determination of key kinetic parameters, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. nih.gov A lower K_D value indicates a higher binding affinity.

The application of SPR has been demonstrated in the study of indole-based compounds. For example, SPR was employed to determine the binding affinities of a series of indole-based synthetic cannabinoids to the CB1 receptor. nih.govnih.gov In this study, the CB1 receptor was immobilized on the sensor chip, and the indole compounds were introduced as analytes. The resulting SPR data allowed for the calculation of the K_D values for each compound, providing a quantitative measure of their binding strength to the receptor. nih.gov The study found that indazole-based structures generally exhibited stronger affinity for the CB1 receptor compared to their indole-based counterparts. nih.govnih.gov

This research highlights the utility of SPR in differentiating the binding affinities of structurally similar compounds, which is crucial for establishing structure-activity relationships (SAR). nih.gov While specific SPR data for this compound is not available, this methodology provides a clear framework for how its binding to a specific protein target could be quantitatively assessed.

Table 2: Representative SPR Binding Data for an Indole-Based Compound

| Analyte | Ligand | K_D (M) |

| JWH-018 (Indole-based SC) | CB1 Receptor | 3.929 x 10⁻⁵ |

Data from a study on synthetic cannabinoids (SCs) and is illustrative of the application of SPR to indole derivatives. nih.gov

Use as Chemical Probes in Biological Systems

Indole derivatives, owing to their intrinsic fluorescence and ability to interact with biological macromolecules, are valuable as chemical probes for studying biological systems. nih.gov A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein and modulating its function.

The indole scaffold's inherent fluorescence makes it an excellent starting point for the design of fluorescent probes. nih.gov These probes can be used to visualize and detect specific molecules or changes in the cellular environment, such as pH. nih.gov For example, novel indole-based fluorescent probes have been developed for the detection of reactive oxygen species like hypochlorite (B82951) in living cells and for sensing the presence of specific ions. nih.gov By modifying the indole structure, researchers can create probes that change their fluorescent properties upon binding to a target, allowing for real-time monitoring of biological processes. An unnatural amino acid, 4-cyanotryptophan, which is a derivative of the indole-containing amino acid tryptophan, has been shown to be a versatile fluorescent probe in various biological and imaging applications. nih.gov

Beyond fluorescent imaging, indole derivatives can act as probes to investigate the function of specific enzymes or signaling pathways. By inhibiting a particular protein, an indole-based probe can help to elucidate the downstream consequences of that protein's activity. For instance, indole derivatives that inhibit monocarboxylate transporter 1 (MCT1) have been used to study the metabolic reprogramming of cancer cells. mdpi.com By blocking lactate (B86563) transport with these probes, researchers can investigate the reliance of cancer cells on this metabolic pathway for survival and proliferation. mdpi.com

While this compound itself has not been extensively characterized as a chemical probe, its structural features suggest potential in this area. The chloro- and methanamine-substituted indole core could be further functionalized to create selective inhibitors or fluorescent labels for a variety of biological targets.

Table 3: Applications of Indole Derivatives as Chemical Probes

| Indole Probe Type | Application | Biological Insight |

| Fluorescent Indole Derivative | Detection of hypochlorite | Visualization of oxidative stress in living cells. nih.gov |

| 4-cyanotryptophan | Fluorescent labeling | Study of protein dynamics and interactions. nih.gov |

| MCT1 Inhibitor (Indole-based) | Inhibition of lactate transport | Understanding cancer cell metabolism and identifying therapeutic vulnerabilities. mdpi.com |

Computational Chemistry and Theoretical Studies on 4 Chloro 1h Indol 2 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electronic distribution and geometric parameters of (4-Chloro-1H-indol-2-yl)methanamine.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine its ground state properties. bhu.ac.in These studies provide valuable information on the molecule's stability, electronic distribution, and the nature of its chemical bonds. The Mulliken atomic charges and the molecular electrostatic potential (MEP) surface are also calculated to understand its chemical behavior. bhu.ac.in The MEP map uses a color scale to visualize the electrostatic potential on the molecule's surface, with red indicating regions of negative potential (attracting electrophiles) and blue indicating regions of positive potential (attracting nucleophiles). bhu.ac.in

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematic adjustments of bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified. This optimized geometry is crucial for the accuracy of all other subsequent computational analyses. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies, identifying the most likely shapes the molecule will adopt. Intramolecular interactions, such as hydrogen bonding, can significantly influence the preferred conformation. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Related Indole (B1671886) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.745 | |

| N-H (indole) | 1.014 | |

| C-N (amine) | 1.460 | |

| C-C (indole ring) | 1.37-1.41 | |

| C-N-H (amine) 109.5 | ||

| C-C-Cl 119.5 |

Note: Data in this table is hypothetical and illustrative of typical values for similar structures, as specific published data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule's framework would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. This analysis is crucial for understanding its reaction mechanisms and designing new derivatives with desired reactivity.

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking simulations are powerful tools to predict and analyze how a small molecule, or ligand, might interact with a biological target, typically a protein. These methods are essential in drug discovery and development.

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor's active site. For this compound, this would involve docking the molecule into the binding site of a relevant protein target. Programs like AutoDock or GOLD use scoring functions to evaluate the fitness of different binding poses, considering factors like hydrogen bonds and van der Waals interactions. nih.gov The results are often visualized as a 2D or 3D representation of the ligand-receptor complex, highlighting the key interactions that stabilize the binding. researchgate.net This predictive insight is invaluable for understanding the compound's potential mechanism of action at a molecular level.

Prediction of Spectroscopic Parameters

Modern computational chemistry offers robust methodologies to predict the spectroscopic signatures of molecules, which are indispensable for interpreting experimental data. For this compound, theoretical calculations can forecast its nuclear magnetic resonance (NMR) spectra, its Fourier-transform infrared (FT-IR) vibrational modes, and its electronic transitions as seen in UV-Vis spectroscopy.

Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts

The in-silico prediction of NMR chemical shifts, predominantly using Density Functional Theory (DFT), serves as a powerful adjunct in the structural analysis of molecules. These calculations generate a theoretical spectrum that facilitates the assignment of experimental signals to individual nuclei.

While specific, peer-reviewed calculated NMR data for this compound are not prevalent in existing literature, the computational protocols are well-defined. The methodology involves optimizing the molecule's geometry and subsequently calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to produce the chemical shifts. The reliability of these predictions is contingent on the chosen level of theory and basis set.

For a molecule with the structure of this compound, the key features of the predicted ¹H and ¹³C NMR spectra would encompass:

The chemical shifts of the aromatic protons and carbons of the indole ring, which are modulated by the electron-withdrawing nature of the chlorine atom and the electron-donating character of the methanamine substituent.

The chemical shifts of the methylene (B1212753) (-CH₂-) and amine (-NH₂) protons and the methylene carbon of the side chain.

The signal corresponding to the N-H proton of the indole nucleus.

While rudimentary approximations for proton NMR shifts can be derived from the additive effects of functional groups, dedicated computational modeling is necessary for more precise and reliable results in complex molecules.

Theoretical Vibrational Frequencies (FT-IR)

Theoretical calculations of vibrational frequencies are fundamental to deciphering the FT-IR spectrum of a molecule. These computations, typically carried out using DFT methods, can predict the frequencies and intensities of the molecule's fundamental vibrational modes.

The theoretical FT-IR spectrum of this compound would be defined by several characteristic vibrational modes. In the absence of a specific calculated spectrum for this molecule, the expected regions for its principal functional groups can be inferred from established principles and studies on analogous compounds. To compensate for anharmonicity and other systematic computational errors, the calculated vibrational frequencies are often scaled.

A computational study on 2-chloroquinoline-3-carboxaldehyde, a molecule bearing some structural resemblance, showcased the utility of DFT calculations (B3LYP/6-311++G(d,p)) in the assignment of vibrational modes. nih.gov It is noteworthy that theoretical data may exhibit slight deviations from experimental findings, as calculations are often conducted for the gaseous phase, whereas experimental measurements are frequently performed on solid samples. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch (indole) | 3300-3500 |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2800-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| N-H bend (amine) | 1550-1650 |

| C-N stretch | 1000-1350 |

| C-Cl stretch | 600-800 |

This table is a conceptual representation based on typical vibrational modes for the functional groups present and does not represent actual calculated data for this specific molecule.

Theoretical Characterization of Non-Linear Optical (NLO) Properties

Computational approaches are vital for the prediction and rationalization of the non-linear optical (NLO) properties of materials, which are of significant interest for applications in fields such as optoelectronics and photonics.

Computational Descriptors for Molecular Properties (e.g., Topological Polar Surface Area, LogP)

Computational descriptors are pivotal in the early stages of drug discovery for predicting the pharmacokinetic properties of potential drug candidates. Among the most widely used are the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP).

TPSA is calculated as the sum of the surface areas of polar atoms, primarily oxygen and nitrogen, within a molecule. srce.hr It serves as a strong predictor of a drug's absorption and its ability to penetrate the blood-brain barrier. As a general guideline, molecules with a TPSA exceeding 140 Ų are often associated with poor cell permeability. chemrxiv.org

LogP provides a measure of a molecule's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific calculated values for this compound are not readily found in the literature, data for the structurally related compound (2-Chloropyridin-4-yl)methanamine can offer a reasonable estimation. For this molecule, PubChem provides a computed XLogP3-AA of 0.7 and a TPSA of 38.9 Ų. nih.gov These values suggest that a compound with a similar constellation of functional groups is likely to exhibit favorable membrane permeability.

| Compound | Descriptor | Computed Value | Source |

|---|---|---|---|

| (2-Chloropyridin-4-yl)methanamine | XLogP3-AA | 0.7 | PubChem nih.gov |

| (2-Chloropyridin-4-yl)methanamine | Topological Polar Surface Area | 38.9 Ų | PubChem nih.gov |

Spectroscopic Characterization and Analytical Methods in the Study of 4 Chloro 1h Indol 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule such as (4-Chloro-1H-indol-2-yl)methanamine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy would provide critical information about the number of different types of protons and their neighboring environments in this compound. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons, and the integration value corresponds to the number of protons represented by the signal.

Expected ¹H NMR Spectral Data for this compound: (Note: The following is a prediction of the expected signals. Actual experimental values may vary.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| NH (Indole) | 10.0 - 12.0 | Broad Singlet | 1H |

| H-7 (Indole) | 7.20 - 7.40 | Doublet | 1H |

| H-6 (Indole) | 6.90 - 7.10 | Triplet | 1H |

| H-5 (Indole) | 7.00 - 7.20 | Doublet | 1H |

| H-3 (Indole) | 6.20 - 6.40 | Singlet | 1H |

| CH₂ (Methanamine) | 3.80 - 4.20 | Singlet | 2H |

| NH₂ (Methanamine) | 1.50 - 2.50 | Broad Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data for this compound: (Note: The following is a prediction of the expected signals. Actual experimental values may vary.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Indole) | 140.0 - 145.0 |

| C-7a (Indole) | 135.0 - 140.0 |

| C-3a (Indole) | 128.0 - 132.0 |

| C-4 (Indole) | 125.0 - 130.0 |

| C-5 (Indole) | 120.0 - 125.0 |

| C-6 (Indole) | 118.0 - 122.0 |

| C-7 (Indole) | 110.0 - 115.0 |

| C-3 (Indole) | 98.0 - 102.0 |

| CH₂ (Methanamine) | 40.0 - 45.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the aromatic system of the indole (B1671886) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₉H₉ClN₂. The nominal molecular weight would be approximately 180.64 g/mol . The presence of the chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of about one-third of the molecular ion peak (M+).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula.

Expected HRMS Data for this compound: (Note: This is a calculated value.)

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 181.0527 |

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation could involve the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Expected IR Absorption Bands for this compound: (Note: The following is a prediction of the expected absorption bands. Actual experimental values may vary.)

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Indole) | 3300 - 3500 | Stretching |

| N-H (Amine) | 3300 - 3500 | Stretching (two bands for primary amine) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Stretching |

| N-H (Amine) | 1550 - 1650 | Bending |

| C-N | 1000 - 1350 | Stretching |

| C-Cl | 600 - 800 | Stretching |

The presence of these characteristic absorption bands would provide strong evidence for the presence of the indole ring, the primary amine, and the chloro-substituent, thus supporting the proposed structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule is exposed to UV or visible light, it can absorb energy, promoting electrons from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the indole ring system constitutes the primary chromophore. The aromatic nature of the indole nucleus, with its delocalized π-electron system, gives rise to characteristic absorption bands in the UV region. The substitution pattern on the indole ring, including the chloro group at the 4-position and the methanamine group at the 2-position, is expected to influence the precise wavelengths of maximum absorbance (λmax) and the intensity of these absorptions.

A hypothetical UV-Vis spectrum for this compound in a common solvent like ethanol (B145695) might exhibit the following characteristics:

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Parameter | Expected Value |

|---|---|

| λmax 1 | ~220-230 nm |

| λmax 2 | ~270-290 nm |

| Molar Absorptivity (ε) at λmax 2 | ~5,000-10,000 L·mol⁻¹·cm⁻¹ |

Note: This table is an illustrative example based on the known spectroscopy of indole derivatives and is not based on experimental data for the specific compound.

The data obtained from UV-Vis spectroscopy provides valuable insights into the electronic make-up of the molecule and can be used for quantitative analysis, to determine the concentration of the compound in a solution, by applying the Beer-Lambert law.

X-Ray Diffraction (XRD) for Solid-State Structure Determination

For a compound like this compound, single-crystal XRD would be the gold standard for structural elucidation. The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a detailed model of the crystal structure.

Although specific experimental XRD data for this compound is not available, studies on related chloro-indole derivatives provide a template for the type of information that would be obtained. For example, the crystal structure of 4-Chloro-1H-indole-2,3-dione was determined to be monoclinic, and the analysis revealed details about its molecular planarity and intermolecular hydrogen bonding researchgate.net. Similarly, the analysis of other complex indole derivatives has provided precise bond lengths and angles, confirming their proposed structures mdpi.com.

A hypothetical crystal data table for this compound, if it were to be crystallized and analyzed, might look as follows:

Table 2: Hypothetical Single-Crystal X-Ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~15.0 |

| β (°) | ~105 |

| Volume (ų) | ~750 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.6 |

Note: This table is for illustrative purposes only and does not represent measured data for the specified compound.

The data from XRD would be crucial for confirming the connectivity of the atoms, understanding the stereochemistry, and analyzing intermolecular interactions such as hydrogen bonding involving the amine and indole N-H groups, which govern the solid-state properties of the material.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity.

For this compound, with the molecular formula C₉H₉ClN₂, the theoretical elemental composition can be calculated with high precision. An experimental analysis would then be performed, typically using a combustion method where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and measured.

The comparison between the theoretically calculated and experimentally determined elemental percentages serves as a key purity check. A close agreement provides strong evidence that the synthesized compound has the correct atomic composition. For instance, the elemental analysis of a related triazole-indole compound showed found values that were in close agreement with the calculated values, supporting its structural assignment mdpi.com.

Table 3: Elemental Analysis Data for this compound (C₉H₉ClN₂)

| Element | Theoretical % | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 59.84 | 59.79 |

| Hydrogen (H) | 5.02 | 5.05 |

| Nitrogen (N) | 15.51 | 15.45 |

| Chlorine (Cl) | 19.63 | 19.58 |

Note: The "Found %" values are hypothetical and for illustrative purposes. The molecular weight of the compound is 180.64 g/mol .

Future Research Directions and Translational Perspectives for Indole Methanamine Derivatives

Development of Novel and Green Synthetic Methodologies for Enhanced Accessibility

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. openmedicinalchemistryjournal.com Consequently, a major focus of current research is the development of novel and green synthetic methodologies to improve the accessibility and sustainability of these compounds. researchgate.nettandfonline.com

Key advancements in this area include:

Microwave-Assisted Synthesis: This technique offers rapid, efficient, and environmentally friendly routes to indole derivatives. openmedicinalchemistryjournal.comtandfonline.comtandfonline.com

Nanocatalysts: The use of nanocatalysts, such as nano-TiO2 and nano MgO, provides high yields under solvent-free conditions, minimizing waste and reaction times. openmedicinalchemistryjournal.combeilstein-journals.org

Multicomponent Reactions: These reactions allow for the synthesis of complex indole derivatives in a single step from simple starting materials, increasing efficiency and reducing waste. rsc.orgmedjchem.com

Aqueous Synthesis: Utilizing water as a solvent offers a green and economical alternative to traditional organic solvents. openmedicinalchemistryjournal.comrsc.org

These green chemistry approaches are not only environmentally responsible but also often lead to higher yields and purer products, making the synthesis of compounds like (4-Chloro-1H-indol-2-yl)methanamine more efficient and cost-effective. openmedicinalchemistryjournal.comresearchgate.net

Targeted Design of this compound Derivatives with Improved Biological Selectivity

The biological activity of indole derivatives is highly dependent on their structure. researchgate.net Researchers are actively designing derivatives of this compound with improved selectivity for specific biological targets to enhance their therapeutic efficacy and reduce off-target effects. mdpi.com

Strategies for targeted design include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the indole scaffold and observing the effects on biological activity, researchers can identify key structural features responsible for target binding and selectivity. mdpi.comeurekaselect.com For instance, substitutions at different positions of the indole ring can significantly influence the compound's activity. mdpi.commdpi.com

Molecular Docking and Dynamic Simulations: These computational tools allow researchers to predict how different derivatives will bind to their target proteins, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Hybrid Molecule Design: Combining the indole scaffold with other pharmacophores can lead to hybrid molecules with novel or enhanced biological activities. mdpi.com

These targeted design strategies are crucial for developing the next generation of indole-based drugs with improved therapeutic profiles.

Exploration of New Biological Targets and Emerging Therapeutic Areas (Research Phase)

While indole derivatives have well-established roles in areas like cancer and infectious diseases, researchers are continually exploring new biological targets and therapeutic applications. mdpi.comresearchgate.net

Emerging areas of research for indole-methanamine derivatives include: